![molecular formula C5H3IN2S B1644869 7-Iodoimidazo[5,1-B]thiazole](/img/structure/B1644869.png)
7-Iodoimidazo[5,1-B]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Iodoimidazo[5,1-B]thiazole is a useful research compound. Its molecular formula is C5H3IN2S and its molecular weight is 250.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
7-Iodoimidazo[5,1-b]thiazole exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that derivatives of imidazo[5,1-b]thiazole have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have been tested against antibiotic-resistant strains, showing promising results in inhibiting bacterial growth at low concentrations .
Table 1: Antimicrobial Efficacy of this compound Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 0.5 | |
Compound B | Escherichia coli | 1.0 | |
Compound C | MRSA | 0.3 |
Anticancer Properties
The compound has shown significant potential in cancer research. Various studies have reported its cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145). For example, one study demonstrated that a derivative of this compound effectively inhibited tumor cell proliferation with IC50 values comparable to established chemotherapeutics .
Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 1.65 | Induces apoptosis | |
A549 | 0.92 | Inhibits tubulin polymerization | |
DU-145 | 2.0 | Cell cycle arrest at G2/M phase |
Neurological Applications
Recent studies have explored the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound's derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase activity effectively . Molecular docking studies suggest favorable interactions with the enzyme's active site, indicating a promising pathway for drug development targeting cognitive decline.
Table 3: Acetylcholinesterase Inhibition by this compound Derivatives
Synthetic Applications
The synthesis of this compound and its derivatives has been explored extensively to enhance their pharmacological profiles. Researchers have developed various synthetic routes that allow for modifications at different positions on the imidazo-thiazole framework to optimize biological activity and reduce toxicity. This flexibility in synthesis opens avenues for creating tailored compounds with specific therapeutic effects .
Q & A
Basic Research Questions
Q. What are the primary pharmacological activities associated with imidazo[2,1-b]thiazole derivatives, and how are these activities experimentally evaluated?
Imidazo[2,1-b]thiazole derivatives exhibit diverse pharmacological activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties. These activities are typically assessed through in vitro assays such as:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Ra) .
- Anticancer activity : Cytotoxicity screening using cell lines (e.g., MRC-5 fibroblasts) with viability measured via Resazurin reduction assays .
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophages . Structure-activity relationships (SAR) are analyzed by systematically varying substituents (e.g., halogens, nitro groups) and comparing potency .
Q. What synthetic strategies are commonly employed for imidazo[2,1-b]thiazole derivatives?
Key synthetic routes include:
- Cyclocondensation : Reaction of thiosemicarbazides with α-haloketones to form the imidazo-thiazole core .
- Cross-coupling reactions : Use of HATU/DIPEA as coupling agents for introducing carboxamide or triazole moieties .
- Friedel-Crafts acylation : Solvent-free methods with Eaton’s reagent for fused derivatives (e.g., phenylbenzo[d]imidazo[2,1-b]thiazoles) . Purification often involves column chromatography, with yields optimized via microwave-assisted synthesis (e.g., Hantzsch thiazole synthesis) .
Advanced Research Questions
Q. How can researchers optimize the oral bioavailability of imidazo[2,1-b]thiazole derivatives?
Oral bioavailability is predicted using computational tools (e.g., Veber’s rule) to assess parameters like polar surface area (<140 Ų) and rotatable bonds (<10). Experimental validation includes:
- Aqueous solubility testing : Shake-flask method at physiological pH .
- Permeability assays : Caco-2 cell monolayers to simulate intestinal absorption . Substituents like piperazine improve solubility, while nitro groups enhance membrane permeability but may require prodrug strategies .
Q. What structural modifications enhance antitubercular activity in imidazo[2,1-b]thiazole derivatives?
SAR studies reveal:
- Electron-withdrawing groups : 4-Nitro phenyl (IC₅₀: 2.32 µM) and 2,4-dichloro phenyl (IC₅₀: 2.03 µM) substituents significantly inhibit M. tuberculosis H37Ra .
- Triazole hybrids : Conjugation with 1,2,3-triazoles via click chemistry improves target binding to pantothenate synthetase (critical for Mtb survival) . Molecular dynamics simulations (e.g., GROMACS) validate stable ligand-protein interactions, with binding free energies calculated via MM/PBSA .
Q. How do imidazo[2,1-b]thiazole derivatives achieve selective inhibition of M. tuberculosis over non-tuberculous mycobacteria (NTM)?
Selective inhibition is attributed to:
- Target specificity : Derivatives like IT10 show no activity against NTM panels, suggesting unique interactions with Mtb pantothenate synthetase .
- Cellular uptake differences : Enhanced permeability in Mtb due to hydrophobic substituents (e.g., dichlorophenyl) that exploit mycobacterial membrane transporters . Selectivity is confirmed via comparative MIC testing against NTM strains (e.g., M. avium, M. abscessus) .
Q. Data Contradictions and Resolutions
Q. How should researchers address discrepancies in reported synthetic yields for imidazo[2,1-b]thiazole derivatives?
Discrepancies arise from variations in reaction conditions (e.g., solvent, catalyst). For example:
- Microwave vs. conventional heating : Microwave-assisted methods achieve >90% yields in 2–4 hours, while reflux conditions (24 hours) yield 70–85% . Resolution involves systematic optimization of temperature, catalyst loading (e.g., CuSO₄·5H₂O for azide-alkyne cycloadditions), and solvent polarity .
Q. Why do some imidazo[2,1-b]thiazole derivatives show cytotoxicity in fibroblasts despite high therapeutic indices?
Cytotoxicity at high concentrations (>128 µM) may stem from off-target effects (e.g., mitochondrial toxicity). Mitigation strategies include:
- Therapeutic index (TI) calculation : TI = CC₅₀ (cytotoxicity)/IC₅₀ (activity). Derivatives like IT10 (TI >55) are prioritized for in vivo testing .
- Metabolic stability assays : Liver microsome studies to identify toxic metabolites .
Q. Methodological Tables
Table 1. Key Synthetic Conditions for Imidazo[2,1-b]thiazole Derivatives
Table 2. Pharmacological Profiles of Selected Derivatives
Compound | Activity (IC₅₀) | Target | Reference |
---|---|---|---|
IT10 | 2.32 µM (Mtb H37Ra) | Pantothenate synthetase | |
IT06 | 2.03 µM (Mtb H37Ra) | Pantothenate synthetase | |
Derivative 4g | 88% NO inhibition (RAW264.7) | iNOS pathway |
Properties
Molecular Formula |
C5H3IN2S |
---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
7-iodoimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H3IN2S/c6-4-5-8(3-7-4)1-2-9-5/h1-3H |
InChI Key |
FXCGJXHWSBBHCG-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C(N=CN21)I |
Canonical SMILES |
C1=CSC2=C(N=CN21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.